molecular formula C12H8O5 B12116782 5-(3-Carboxyphenyl)furan-2-carboxylic acid CAS No. 874999-57-2

5-(3-Carboxyphenyl)furan-2-carboxylic acid

Cat. No.: B12116782
CAS No.: 874999-57-2
M. Wt: 232.19 g/mol
InChI Key: IBQCYMBXLOYXCL-UHFFFAOYSA-N
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Description

5-(3-Carboxyphenyl)furan-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a carboxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzoic acid and furan-2-carboxylic acid.

    Coupling Reaction: A Suzuki coupling reaction is often employed to couple the 3-bromobenzoic acid with furan-2-boronic acid in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as toluene or DMF (dimethylformamide) at elevated temperatures.

    Hydrolysis: The resulting ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxyphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxyl groups can be reduced to form the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in THF (tetrahydrofuran).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (using nitric acid and sulfuric acid).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(3-Hydroxyphenyl)furan-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Carboxyphenyl)furan-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its carboxyl groups make it a suitable candidate for conjugation with biomolecules.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxyl groups can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the carboxyphenyl group, making it less versatile in certain reactions.

    3-Carboxyphenylboronic acid: Contains a boronic acid group instead of a furan ring, leading to different reactivity.

    5-(4-Methoxycarbonylphenyl)furan-2-carboxylic acid: Similar structure but with a methoxycarbonyl group, affecting its chemical properties.

Uniqueness

5-(3-Carboxyphenyl)furan-2-carboxylic acid is unique due to the presence of both a furan ring and a carboxyphenyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Properties

CAS No.

874999-57-2

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

5-(3-carboxyphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H8O5/c13-11(14)8-3-1-2-7(6-8)9-4-5-10(17-9)12(15)16/h1-6H,(H,13,14)(H,15,16)

InChI Key

IBQCYMBXLOYXCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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